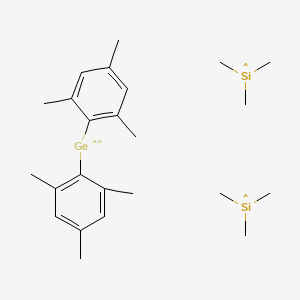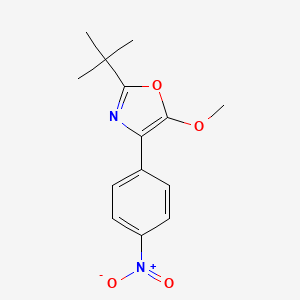![molecular formula C19H14O B14323616 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene CAS No. 109715-85-7](/img/structure/B14323616.png)
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene is an organic compound with the molecular formula C19H14O. It is a derivative of tetrapheno[5,6-b]oxirene, characterized by the presence of a methyl group at the 6th position. This compound is notable for its complex structure, which includes multiple aromatic rings and an oxirane (epoxide) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a tetraphenylcyclopentadienone derivative with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and the reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure the scalability and safety of the process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols or other oxygenated products.
Reduction: Reduction of the oxirane ring can yield alcohols or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions on the aromatic rings.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as halogens or nitro groups, onto the aromatic rings.
Scientific Research Applications
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.
Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals.
Industry: The compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins or nucleic acids. This reactivity underlies its potential biological activity, as it can modify biomolecules and alter their function. The specific pathways involved depend on the context in which the compound is used, such as in enzymatic reactions or cellular processes.
Comparison with Similar Compounds
6-Methyl-1a,11b-dihydrotetrapheno[5,6-b]oxirene can be compared with other similar compounds, such as:
Tetrapheno[5,6-b]oxirene: The parent compound without the methyl group. The presence of the methyl group in this compound can influence its reactivity and physical properties.
1a,11b-Dihydrobenz[a]anthracene: A structurally related compound with similar aromatic ring systems but lacking the oxirane group.
5,6-Epoxy-5,6-dihydrobenz[a]anthracene: Another related compound with an oxirane ring, but differing in the arrangement of the aromatic rings.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxirane ring, which confer distinct chemical and physical properties.
Properties
CAS No. |
109715-85-7 |
|---|---|
Molecular Formula |
C19H14O |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
12-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(19),5,7,9,11,13,15,17-octaene |
InChI |
InChI=1S/C19H14O/c1-11-13-7-3-2-6-12(13)10-16-17(11)14-8-4-5-9-15(14)18-19(16)20-18/h2-10,18-19H,1H3 |
InChI Key |
AUAPUCXHRGPLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C4C(C2=CC5=CC=CC=C15)O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
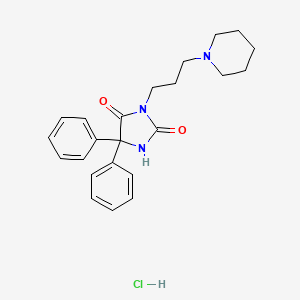
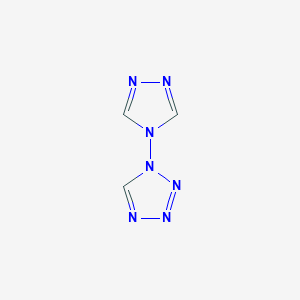
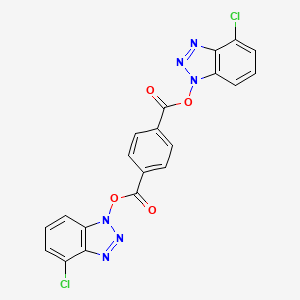
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
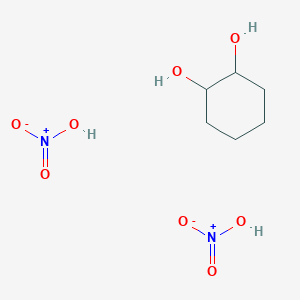
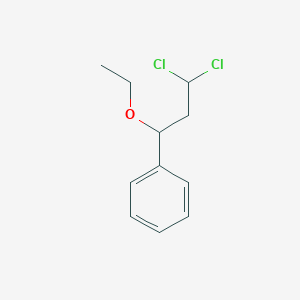

![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)


![2-{[2-(4-Azidophenyl)ethyl]amino}ethan-1-ol](/img/structure/B14323615.png)
